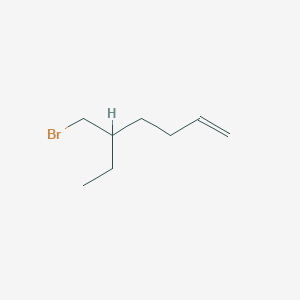

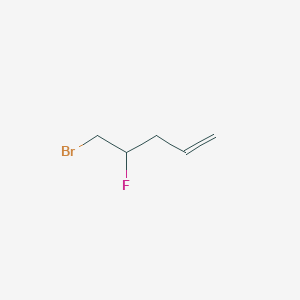

5-(Bromomethyl)hept-1-ene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(Bromomethyl)hept-1-ene involves various stages. For instance, it has been used in the stereoselective synthesis of 7alpha-(3-carboxypropyl) estradiol . It also plays an important role as a starting material in the synthesis of a variety of compounds including DL-histrionicotoxin and benzophenone-containing fatty acids .Molecular Structure Analysis

The molecular formula of this compound is C8H15Br. The structure of this compound can be represented as CH2=CH(CH2)4CH(Br)CH3.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, it has been used in the synthesis of azolo[a]pyridines from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives .Wissenschaftliche Forschungsanwendungen

1. Drug Design and Development

5-(Bromomethyl)hept-1-ene, as part of the "beyond rule of 5" (bRo5) chemical space, is relevant in the development of new therapeutic agents, particularly in oncology and virology. Research emphasizes the challenges in achieving acceptable oral pharmacokinetics in drug discovery within this chemical space. A multiparametric scoring function (AB-MPS) has been developed to correlate pharmacokinetics results with various molecular properties (DeGoey, Chen, Cox, & Wendt, 2017).

2. Organic Synthesis and Chemical Reactions

Studies involving derivatives of this compound have contributed to the field of organic synthesis. For example, research on the synthesis and anti-HIV-1 activity of novel compounds demonstrates how this compound derivatives can be used to create active compounds against HIV-1 (Danel, Pedersen, & Nielsen, 1998).

3. Polymer Science

This compound derivatives are significant in polymer science. The self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, for example, leads to the creation of hyperbranched polymers with a range of applications (Uhrich, Hawker, Fréchet, & Turner, 1992).

4. Material Science and Engineering

Research into the properties of this compound derivatives extends to materials science. One study focused on hydrogen bonding versus steric gearing in a hexasubstituted benzene derivative, which has implications for the design and understanding of new materials (Gavette, Sargent, & Allen, 2008).

5. Chromatography and Analytical Techniques

The resolution and simulation studies of enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione demonstrate the utility of this compound derivatives in analytical chemistry, particularly in the field of chromatography (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).

Wirkmechanismus

Mode of Action

Brominated alkenes, such as “5-(Bromomethyl)hept-1-ene”, are likely to undergo electrophilic addition reactions with other compounds. In these reactions, the double bond of the alkene breaks, and a bromine atom becomes attached to each carbon . This reaction is often used as a test for the presence of a carbon-carbon double bond .

Biochemische Analyse

Biochemical Properties

5-(Bromomethyl)hept-1-ene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, forming enzyme-substrate complexes that facilitate biochemical transformations. For instance, it can participate in electrophilic addition reactions with enzymes that catalyze the addition of bromine to alkenes

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic addition reactions. The compound’s bromine atom is highly polarizable, allowing it to form induced dipoles and interact with the π bonds of alkenes. This interaction leads to the formation of bromonium ions, which are subsequently attacked by nucleophiles, resulting in the addition of bromine to the alkene . This mechanism is fundamental to the compound’s reactivity and its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to light and air, which can lead to its degradation and reduced efficacy in biochemical assays . Long-term studies have shown that the compound’s stability is crucial for maintaining its activity in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions that lead to the formation of different metabolites, affecting metabolic flux and metabolite levels . These pathways are crucial for understanding the compound’s metabolism and its potential effects on biological systems.

Eigenschaften

IUPAC Name |

5-(bromomethyl)hept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-5-6-8(4-2)7-9/h3,8H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRLYOVAFGFANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1492280.png)

![3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1492285.png)

amine hydrochloride](/img/structure/B1492290.png)

![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492299.png)